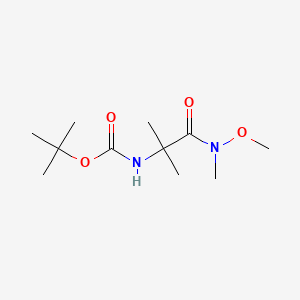

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate

概要

説明

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate is a compound that features a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety

準備方法

The synthesis of tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method includes the reaction of tert-butyl carbamate with appropriate amino acid derivatives under controlled conditions. Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

化学反応の分析

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

科学的研究の応用

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate has several scientific research applications:

Chemistry: It is used as a reactant in the preparation of selective inhibitors and other complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

類似化合物との比較

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate can be compared with other similar compounds such as:

tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate: This compound has a similar structure but differs in the position of the oxo group.

tert-Butyl carbamate: A simpler compound that serves as a precursor in the synthesis of more complex derivatives. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

生物活性

Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

Synthesis of Tert-butyl Carbamate Derivatives

The synthesis of tert-butyl carbamate derivatives involves several steps, often beginning with the protection of amine groups and subsequent reactions to introduce various substituents. For instance, tert-butyl 2-nitro,4-bromophenylcarbamate can be synthesized through nucleophilic addition reactions and subsequent reductions. The general synthetic route can be summarized as follows:

- Protection of Amine : Using tert-butoxy carbonic anhydride in the presence of triethylamine.

- Reduction : Converting nitro groups to amino groups using hydrazine.

- Coupling Reactions : Employing Suzuki coupling and other methods to introduce diverse functional groups.

This methodology allows for the creation of a variety of carbamate derivatives with potentially enhanced biological properties.

Antimicrobial Activity

Research has shown that various derivatives of tert-butyl carbamates exhibit significant antimicrobial activity. A study evaluated a series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives against several bacterial strains, revealing promising results:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 6a | E. coli | 15 | 12 |

| 6b | S. aureus | 18 | 10 |

| 6c | P. aeruginosa | 20 | 8 |

These compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tert-butyl carbamate derivatives on various cancer cell lines. For example, compounds conjugated with specific amino acids have shown varying degrees of cytotoxicity:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Methoxy derivative | TLX5 lymphoma cells | 1.5 |

| Control | Human fibroblast cells | >100 |

These findings suggest that modifications to the carbamate structure can significantly influence cytotoxicity, making them candidates for further development in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized tert-butyl carbamates. The results indicated that derivatives with halogen substitutions exhibited the highest activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a set of carbamate derivatives to determine the impact of different substituents on biological activity. The study concluded that hydrophobic groups significantly enhance antibacterial properties while polar groups contribute to solubility and bioavailability .

特性

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)12-11(4,5)8(14)13(6)16-7/h1-7H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIPRJRSUDUZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。